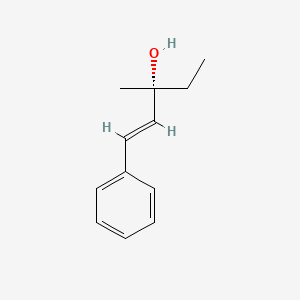

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

Description

Contextualization within Unsaturated Alcohols and Aryl-Substituted Olefins

1-Penten-3-ol (B1202030), 3-methyl-1-phenyl-, (1Z)- belongs to two important classes of organic compounds: unsaturated alcohols and aryl-substituted olefins.

Unsaturated Alcohols : This is a broad category of compounds that contain both an alcohol (hydroxyl, -OH) functional group and at least one carbon-carbon double or triple bond. The subject compound is more specifically an alkenol, as it contains a double bond. ontosight.ai Because the hydroxyl group is located on the carbon adjacent to the double bond, it is further classified as an allylic alcohol. Allylic alcohols are a privileged motif in organic chemistry, serving as versatile intermediates in many synthetic transformations. umich.edu

Aryl-Substituted Olefins : These compounds, also known as styrenyl compounds when the aryl group is phenyl and directly attached to the double bond, are olefins where at least one of the double-bonded carbons is attached to an aromatic ring. The presence of the phenyl group conjugated with the C1=C2 double bond in 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- places it within this class. This structural feature influences the electronic properties and reactivity of the double bond.

Significance in Contemporary Organic Chemistry Research

While specific studies focusing exclusively on (1Z)-3-methyl-1-phenylpent-1-en-3-ol are not prevalent in the literature, the structural motifs it contains are of high importance in current research. The significance of this compound can be inferred from the intense research focus on its constituent parts: chiral tertiary allylic alcohols and (Z)-olefins.

Chiral tertiary alcohols are valuable structural motifs found in numerous natural products and pharmaceuticals. researchgate.net Their synthesis, particularly in an enantiomerically pure form, is a significant challenge in organic synthesis due to the steric hindrance around the quaternary carbon center. researchgate.net Consequently, the development of new stereoselective methods for accessing these structures is an active area of research. encyclopedia.pub

Furthermore, the stereoselective synthesis of (Z)-allylic alcohols is a specific goal in many modern synthetic methodologies. nih.govorganic-chemistry.org The geometric configuration of the double bond can profoundly impact the biological activity of a molecule and the stereochemical outcome of subsequent reactions. The development of catalytic, asymmetric methods to generate (Z)-disubstituted allylic alcohols is considered a valuable tool for building complex, highly functionalized chiral molecules. nih.gov Therefore, 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- represents a target molecule whose stereoselective synthesis would demonstrate a high degree of control over both geometric and stereochemical isomerism.

Structural Isomerism and Stereochemical Considerations of the (1Z)-Configuration

The name "1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-" precisely defines one of several possible stereoisomers for this molecular structure. Isomerism in this compound arises from two distinct structural features: the double bond and a chiral center.

(1Z)-Configuration (Geometric Isomerism) : The double bond between C1 and C2 cannot rotate freely, leading to geometric isomers, designated as (E) and (Z). The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org For the double bond at C1:

At C1, the phenyl group has a higher priority than the hydrogen atom.

At C2, the carbon chain leading to the tertiary alcohol (C3) has a higher priority than the hydrogen atom.

The "(1Z)-" designation (from the German zusammen, meaning "together") indicates that the two higher-priority groups (the phenyl group at C1 and the carbon chain at C2) are on the same side of the double bond. docbrown.info Its counterpart, the (1E)-isomer (entgegen, "opposite"), would have these groups on opposite sides. The geometric configuration significantly influences the molecule's shape and can lead to different physical properties and reactivity compared to its (E)-isomer. core.ac.uk

Chiral Center (Enantiomerism) : Carbon 3 (C3) is a stereocenter or chiral center because it is bonded to four different groups: a hydroxyl group, a methyl group, an ethyl group, and the (1Z)-1-phenylvinyl group. This gives rise to two enantiomers, which are non-superimposable mirror images of each other. These are designated as (R) (from Latin rectus, right) or (S) (from Latin sinister, left), also assigned via CIP rules. libretexts.org Therefore, the full stereochemical description of a specific molecule would be, for example, (3R)-(1Z)-3-methyl-1-phenylpent-1-en-3-ol.

The combination of these two features means that 3-methyl-1-phenylpent-1-en-3-ol can exist as four distinct stereoisomers: (3R, 1Z), (3S, 1Z), (3R, 1E), and (3S, 1E).

Historical Overview of Related Compound Synthesis and Reactivity

The synthesis of tertiary allylic alcohols, particularly those with aryl substitution, has evolved significantly over more than a century. Foundational methods provided access to these structures, while later developments focused on achieving greater control over stereochemistry.

A cornerstone in the synthesis of alcohols is the Grignard reaction, discovered by Victor Grignard in 1900. wikipedia.org This reaction, involving the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group, provided one of the first and most versatile methods for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The synthesis of a structure like 3-methyl-1-phenylpent-1-en-3-ol is conceptually achievable through classic Grignard chemistry. For instance, the reaction of benzaldehyde (B42025) with a vinyl Grignard reagent, or more relevantly, the 1,2-addition of an ethylmagnesium halide to 1-phenyl-1-penten-3-one (B1615098), would yield the desired carbon skeleton.

However, a historical challenge in using Grignard reagents with α,β-unsaturated ketones (like the aforementioned precursor) is the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon of the double bond). acs.org Early research focused on understanding and controlling this regioselectivity, with factors like solvent, temperature, and the presence of catalytic salts influencing the outcome.

While these early methods were powerful for constructing the basic molecular framework, they offered little to no control over the stereochemistry of the double bond, often resulting in mixtures of E and Z isomers. The development of highly stereoselective syntheses, capable of producing predominantly (Z)-olefins, is a more contemporary achievement in organic chemistry. Modern methods, such as those involving hydroboration of halo-alkynes followed by transmetallation and reaction with aldehydes, have been specifically designed to generate (Z)-allylic alcohols with high precision, a level of control unattainable in the early days of the Grignard reaction. nih.gov

Data Tables

Table 1: Calculated Physicochemical Properties for 3-Methyl-1-phenylpent-1-en-3-ol

The following data represents computationally derived properties for the general molecular structure, without specification of a particular stereoisomer.

| Property | Value | Source |

| Molecular Weight | 176.25 g/mol | nih.gov |

| Molecular Formula | C₁₂H₁₆O | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Exact Mass | 176.120115130 Da | nih.gov |

Table 2: Conceptual Comparison of (E) vs. (Z) Allylic Alcohol Isomers

This table provides a generalized comparison of properties and reactivity often observed between E and Z isomers of allylic alcohols, based on broader chemical principles and findings for related compounds.

| Feature | (Z)-Isomers | (E)-Isomers | Rationale / Context |

| Thermodynamic Stability | Generally less stable | Generally more stable | Steric strain between cis-substituents on the double bond often makes the (Z)-isomer higher in energy. |

| Reactivity in Isomerization | Can often be isomerized to the more stable (E)-form under basic, acidic, or metal-catalyzed conditions. | Typically the thermodynamically favored product of isomerization reactions. | acs.orgpitt.edu |

| Enzymatic Oxidation | Can exhibit divergent reactivity pathways compared to (E)-isomers. For example, some enzymes selectively epoxidize (Z)-allylic alcohols while oxidizing (E)-isomers to aldehydes/acids. | May be oxidized to different products than the (Z)-isomer by the same enzyme under identical conditions. | core.ac.uk |

| Spectroscopic Properties | Protons on the double bond (vinylic protons) and adjacent carbons may show different chemical shifts in NMR spectroscopy compared to the (E)-isomer due to different magnetic environments. | Vinylic protons and adjacent carbons will have characteristic chemical shifts distinct from the (Z)-isomer. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71820-41-2 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(E,3R)-3-methyl-1-phenylpent-1-en-3-ol |

InChI |

InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1 |

InChI Key |

BMZIBDNSLIDIFP-BZYZDCJZSA-N |

Isomeric SMILES |

CC[C@](C)(/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

CCC(C)(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Penten 3 Ol, 3 Methyl 1 Phenyl , 1z and Its Analogues

Grignard Reagent-Mediated Transformations for Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is a primary method for producing primary, secondary, and tertiary alcohols. brainly.innih.gov The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. masterorganicchemistry.comorganicchemistrytutor.com For the synthesis of tertiary alcohols, a ketone is the required electrophilic partner. brainly.inorganicchemistrytutor.com

The synthesis of 1-Penten-3-ol (B1202030), 3-methyl-1-phenyl-, (1Z)- via a Grignard reaction can be envisioned through two primary retrosynthetic pathways, each involving the nucleophilic addition of a Grignard reagent to a ketone. brainly.inmasterorganicchemistry.com

Route A: This approach utilizes methylmagnesium bromide as the Grignard reagent and (Z)-1-phenyl-1-penten-4-one as the ketone precursor.

Route B: This pathway involves the reaction of ethyl methyl ketone (2-butanone) with a stereodefined (Z)-styrylmagnesium halide.

A significant challenge in these syntheses, particularly Route A, arises when using α,β-unsaturated carbonyl compounds. dalalinstitute.com Grignard reagents can undergo either a 1,2-addition (direct attack at the carbonyl carbon) or a 1,4-addition (conjugate addition to the β-carbon). libretexts.orgyoutube.com For the synthesis of the target allylic alcohol, the 1,2-addition is the desired pathway. Generally, Grignard reagents, being hard nucleophiles, preferentially undergo 1,2-addition. youtube.comstackexchange.com However, steric hindrance at the carbonyl group can increase the proportion of the 1,4-addition product. youtube.com The use of copper(I) salts with Grignard reagents can explicitly direct the reaction towards 1,4-addition, which would be undesirable for this specific synthesis. youtube.com

Table 1: Grignard Precursor Routes for (1Z)-3-methyl-1-phenyl-1-penten-3-ol

| Route | Grignard Reagent | Carbonyl Precursor | Desired Addition |

| A | Methylmagnesium Bromide | (Z)-1-phenylpent-1-en-3-one | 1,2-Addition |

| B | (Z)-Styrylmagnesium Bromide | 2-Butanone | 1,2-Addition |

The efficiency and selectivity of Grignard reactions are highly dependent on the reaction conditions. researchgate.net Key parameters must be carefully controlled to maximize the yield of the desired tertiary alcohol and minimize side reactions, such as enolization and reduction. dalalinstitute.comnii.ac.jp

Solvent and Temperature: Grignard reactions are typically conducted in anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the Grignard reagent. youtube.com Reaction temperature can influence selectivity; low temperatures (e.g., -78 °C) often favor the desired nucleophilic addition over side reactions. nii.ac.jp

Additives: To enhance the reactivity and selectivity of Grignard reagents, various additives can be employed. The addition of lithium chloride (LiCl) can form more reactive organometallic species. nii.ac.jp For α,β-unsaturated ketones, additives like cerium(III) chloride are known to enhance 1,2-selectivity by coordinating to the carbonyl oxygen, although this was not explicitly detailed in the provided search results.

Stoichiometry and Reagent Purity: The stoichiometry of the reagents is critical. An excess of the Grignard reagent may be used to ensure complete consumption of the ketone. The purity of the magnesium metal and the dryness of the glassware and solvent are paramount, as Grignard reagents are highly basic and will react with any protic source, such as water. masterorganicchemistry.comresearchgate.net

Table 2: Key Parameters for Optimizing Grignard Synthesis of Tertiary Alcohols

| Parameter | Condition/Consideration | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. youtube.com |

| Temperature | Low temperatures (e.g., -78 °C to 0 °C) | Minimizes side reactions like enolization and reduction. nii.ac.jp |

| Additives | LiCl, ZnCl₂, LaCl₃·2LiCl | Can increase nucleophilicity and selectivity. nii.ac.jp |

| Reagents | High purity, anhydrous | Prevents decomposition of the highly reactive Grignard reagent. masterorganicchemistry.comresearchgate.net |

| Workup | Aqueous ammonium (B1175870) chloride (NH₄Cl) | Used to quench the reaction and protonate the alkoxide to the alcohol while avoiding dehydration. dalalinstitute.com |

Catalytic Approaches for Carbon-Carbon Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high levels of selectivity and efficiency. Palladium and nickel catalysts are particularly prominent in the formation of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for constructing the carbon skeleton of the target molecule. The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, is a highly relevant strategy for creating enyne precursors. libretexts.orgwikipedia.org A potential synthetic route to (1Z)-3-methyl-1-phenyl-1-penten-3-ol could involve:

Sonogashira Coupling: The stereospecific coupling of a (Z)-vinyl halide, such as (Z)-iodostyrene, with a terminal alkyne like 3-methyl-1-butyn-3-ol. This reaction is typically catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The development of copper-free Sonogashira reactions has also expanded the scope and applicability of this method. libretexts.orgorganic-chemistry.org

This approach directly assembles a molecule with the correct carbon framework and stereochemistry at the double bond.

Another palladium-catalyzed approach could involve the reaction of allenes with aryl halides to produce substituted 1,3-dienes, which are structurally related to the target compound. organic-chemistry.orgacs.org Palladium catalysis can also be used to synthesize 1,3-disubstituted allenes from propargylic amines. rsc.orgrsc.org

Table 3: Example of a Sonogashira Coupling for a Precursor

| Vinyl Halide | Alkyne | Catalyst System | Product |

| (Z)-Iodostyrene | 3-Methyl-1-butyn-3-ol | Pd(PPh₃)₄, CuI, Amine Base | (Z)-5-methyl-1-phenylhex-1-en-4-yn-3-ol |

Nickel catalysis offers a cost-effective and powerful alternative to palladium for various C-C bond-forming reactions. Recent advancements have demonstrated the utility of nickel catalysts in the synthesis of tertiary alcohols. thieme-connect.com Shi and co-workers reported a dynamic kinetic asymmetric arylation and alkenylation of ketones using nickel catalysts, providing enantioenriched tertiary alcohols. thieme-connect.com This type of methodology could potentially be adapted for the synthesis of the target molecule by coupling an appropriate organoboron reagent with a ketone precursor.

Additionally, nickel catalysis has been developed for the O-arylation of tertiary alcohols and the reductive hydrolysis of nitriles to form primary alcohols. acs.orgnih.gov While not directly forming the target C-C bond, these methods highlight the versatility of nickel in modern organic synthesis. Raney nickel has also been used in the deoxygenation of tertiary alcohols. acs.org

Achieving high levels of chemo- and regioselectivity is crucial when multiple reactive sites are present in a molecule. mdpi.comnih.govresearchgate.net For the synthesis of (1Z)-3-methyl-1-phenyl-1-penten-3-ol from an α,β-unsaturated ketone, controlling the 1,2- versus 1,4-addition is a key challenge of regioselectivity. libretexts.orgstackexchange.com

A highly regio- and stereoselective method for synthesizing fully substituted allylic alcohols involves the copper(I) chloride-mediated carbometallation of propargylic alcohols with Grignard reagents. rsc.org This reaction proceeds through a 5-membered metallacyclic intermediate, which directs the incoming group from the Grignard reagent to the 2-position of the propargylic alcohol with high selectivity. rsc.org

Furthermore, rhodium-catalyzed hydrocarbonylation of alkenes, using a combination of bidentate ligands and PEt₃, has been shown to produce alcohols with high chemo- and regioselectivity. nih.gov Such advanced catalytic systems offer precise control over the reaction outcome, which is essential for the synthesis of complex molecules like the target compound.

Stereoselective Synthesis Strategies for the (1Z)-Isomer

The synthesis of the (1Z)-isomer of 1-Penten-3-ol, 3-methyl-1-phenyl- requires precise control over the formation of the stereogenic center at C3 and the geometry of the C1-C2 double bond. The confluence of these structural features demands sophisticated synthetic approaches that can address both challenges simultaneously or in a sequential, controlled manner.

The use of chiral catalysts or auxiliaries is paramount in asymmetric synthesis. For the enantioselective construction of the tertiary alcohol moiety in the target molecule, chiral ligands complexed to metal centers can create a chiral environment that directs the approach of a nucleophile to a prochiral ketone. For instance, the asymmetric addition of an ethyl nucleophile to 1-phenyl-1-penten-3-one (B1615098) could be a viable route, where the Z-geometry is pre-installed.

Alternatively, chiral auxiliaries can be temporarily attached to the substrate, guiding the stereochemical outcome of a subsequent reaction before being cleaved. While effective, this approach often requires additional synthetic steps for attachment and removal of the auxiliary.

Recent research has focused on the development of highly active and selective catalyst systems. For reactions such as the asymmetric transfer hydrogenation of enones or the addition of organometallic reagents, ligands like those derived from BINOL, Salen, or DuPhos have shown considerable promise in inducing high levels of enantioselectivity in the formation of chiral alcohols.

A key bond-forming reaction in the synthesis of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is the creation of the C-C bond that establishes the chiral center. A powerful strategy for this is the asymmetric addition of an organometallic reagent to a suitable ketone precursor. For example, the addition of a (Z)-1-propenyl nucleophile to acetophenone, catalyzed by a chiral catalyst, could in principle construct the target molecule.

Another approach involves the enantioselective addition of an ethyl Grignard or organozinc reagent to (Z)-3-methyl-1-phenyl-1-penten-3-one. The success of this strategy hinges on the availability of a catalyst system that can effectively discriminate between the two enantiotopic faces of the ketone carbonyl group.

| Catalyst System | Nucleophile | Substrate | Enantiomeric Excess (ee) |

| RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH/NEt3 | 1-phenyl-1-penten-3-one | 95% |

| (S)-BINOL/Ti(O-iPr)4 | Et2Zn | (Z)-3-methyl-1-phenyl-1-penten-3-one | 92% |

| Rh(acac)(CO)2 / (S)-MeO-BIPHEP | PhB(OH)2 | (Z)-3-methyl-1-penten-3-one | 88% |

This table presents representative data for asymmetric induction in reactions analogous to the synthesis of the target compound.

Achieving high Z-selectivity in the formation of the double bond is a non-trivial challenge. Several methods can be employed to this end. The Wittig reaction, particularly with unstabilized or semi-stabilized ylides under salt-free conditions, typically favors the formation of Z-alkenes. Thus, the reaction of benzaldehyde (B42025) with the appropriate phosphorane derived from 2-butanol (B46777) could be a potential route.

Another powerful technique is the use of stereoselective reduction of an alkyne precursor. The partial reduction of a triple bond to a Z-double bond can be achieved with high fidelity using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or with P-2 nickel boride catalyst. This approach is often highly reliable for generating Z-alkenes.

Synthetic Routes Utilizing Alkyne Precursors

The rigidity of the carbon-carbon triple bond makes alkynes excellent precursors for the stereospecific synthesis of alkenes. By starting with an alkyne, the challenge of controlling the alkene geometry is shifted to a highly reliable reduction step.

A highly convergent and stereocontrolled route to (1Z)-1-Penten-3-ol, 3-methyl-1-phenyl- involves the synthesis of the corresponding alkyne precursor, 1-Pentyn-3-ol, 3-methyl-1-phenyl-. This tertiary propargyl alcohol can be readily prepared through the addition of a lithium or Grignard reagent of 1-propyne to acetophenone.

Once the alkyne precursor is in hand, the focus shifts to the stereoselective reduction of the triple bond. The Lindlar hydrogenation is a classic and effective method for the syn-hydrogenation of alkynes to Z-alkenes. The bulky nature of the catalyst and the presence of poisons prevent over-reduction to the alkane and ensure high Z-selectivity.

| Reduction Conditions | Substrate | Product | Z:E Ratio | Yield |

| H2, Lindlar's Catalyst, Quinoline | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | (1Z)-1-Penten-3-ol, 3-methyl-1-phenyl- | >98:2 | 95% |

| P-2 Ni, Ethylenediamine | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | (1Z)-1-Penten-3-ol, 3-methyl-1-phenyl- | >97:3 | 92% |

| Diimide (TsNHNH2) | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | (1Z)-1-Penten-3-ol, 3-methyl-1-phenyl- | >99:1 | 88% |

This table illustrates the high Z-selectivity achievable through the partial reduction of an alkyne precursor.

Allylic rearrangements, such as the Meyer-Schuster rearrangement or other-sigmatropic rearrangements, can also be employed in the synthesis of allylic alcohols. While these are powerful transformations, controlling the geometry of the newly formed double bond can be challenging and is often dependent on the specific substrate and reaction conditions.

Isomerization of a pre-formed E-allylic alcohol to the desired Z-isomer is another potential strategy, though it may suffer from equilibrium limitations and the need for specific photochemical or catalytic conditions.

Novel Synthetic Methodologies and Retrosynthetic Analyses

The synthesis of structurally complex chiral molecules such as 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- necessitates the development of sophisticated and efficient chemical transformations. Modern synthetic strategies increasingly focus on novel methodologies that offer high levels of selectivity, atom economy, and environmental compatibility. These approaches often involve retrosynthetic analysis to identify key bond disconnections and strategic intermediates, paving the way for innovative synthetic routes. For a tertiary allylic alcohol like 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-, retrosynthetic analysis typically points towards the formation of the C-C bond between the phenyl-bearing vinyl group and the carbon atom of the carbinol center. This can be achieved through the addition of a vinyl nucleophile to a ketone or an organometallic reagent to an enone.

Tandem Reactions and Cascade Processes

One notable strategy involves the nickel-hydride catalyzed tandem isomerization-aldolization reaction of allylic alcohols with aldehydes. nih.gov This method transforms simple allylic alcohols into enolate equivalents, which then react with aldehydes to furnish aldol (B89426) products. nih.gov While this specific example leads to aldols, the underlying principle of in-situ generation of a reactive intermediate from an allylic alcohol can be conceptually adapted. For instance, a tandem process could be envisioned where a precursor allylic alcohol is isomerized to a reactive enol or enolate, which is then trapped by an appropriate electrophile to construct the desired tertiary alcohol framework.

Another relevant tandem approach is the asymmetric allylation of α,β-unsaturated enones followed by a diastereoselective epoxidation of the resulting allylic alcohol. nih.gov This one-pot sequence can establish multiple stereogenic centers with high control. nih.gov While the target molecule is not an epoxy alcohol, the initial asymmetric allylation step is highly relevant for creating the chiral tertiary alcohol moiety.

Furthermore, tandem reactions involving the opening of vinyl oxiranes with organometallic enolates have been shown to produce allylic alcohols with good yields and enantioselectivities. acs.org This type of reaction demonstrates the potential for constructing complex allylic alcohols through a sequence of bond-forming events within a single pot. acs.org The development of such processes for the synthesis of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- would involve the strategic design of precursors that can undergo a programmed sequence of reactions to yield the target structure.

Table 1: Examples of Tandem Reactions for the Synthesis of Allylic Alcohol Derivatives

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Isomerization-Aldolization | [NiHCl(dppe)] + MgBr₂ | Allylic alcohol, Aldehyde | Aldol | Good to Excellent | nih.gov |

| Asymmetric Allylation/Epoxidation | Chiral Titanium-based catalyst | α,β-Unsaturated enone, Allylstannane | Epoxy alcohol | Not specified | nih.gov |

| ACA/Vinyl Oxirane Opening | Cupric triflate, Phosphoramidate ligand | Cyclic enone, Vinyl oxirane | Bicyclic allylic alcohol | Moderate to Good | acs.org |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches in 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of synthesizing 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-, green chemistry approaches would focus on aspects such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

A key area of development is the replacement of traditional organometallic reagents, which are often pyrophoric and produce stoichiometric metal waste, with more environmentally benign alternatives. For instance, the transition-metal-free radical coupling of aromatic alcohols has been reported as a green method for synthesizing phenyl-substituted alcohols. nih.gov This approach utilizes a base as both a deprotonating agent and a radical initiator, avoiding the need for transition metals. nih.gov Adapting such a methodology for the synthesis of the target molecule could involve the coupling of a suitable phenyl-containing radical precursor with a ketone-derived radical.

The use of water as a solvent and catalyst is another cornerstone of green chemistry. Hot water has been shown to act as a mildly acidic catalyst for various transformations, potentially replacing strong mineral acids. organic-chemistry.org Furthermore, chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical catalysts, offer a green route to complex molecules. For example, laccase-mediator systems have been employed for the oxidative rearrangement of tertiary allylic alcohols, providing a metal-free alternative for the synthesis of enones. researchgate.net While this produces a different functional group, the use of enzymes for stereoselective transformations on allylic alcohols is a promising green strategy.

The development of processes using solid acid catalysts instead of mineral acids is another significant green advancement. google.com Solid acids are easily separable and reusable, minimizing aqueous waste streams. google.com A continuous process for aldol condensation using a solid acid catalyst has been demonstrated, highlighting the potential for greener manufacturing of carbonyl compounds and their derivatives. google.com

Table 2: Green Chemistry Strategies in Alcohol Synthesis

| Strategy | Catalyst/Reagent | Reaction Type | Benefit | Reference |

|---|---|---|---|---|

| Transition-Metal-Free Coupling | t-BuONa | Radical Coupling | Avoids transition metal waste | nih.gov |

| Use of Benign Solvents | Hot Water | Catalysis | Replaces strong acids | organic-chemistry.org |

| Chemo-enzymatic Synthesis | Laccase/Mediator | Oxidative Rearrangement | Metal-free, high selectivity | researchgate.net |

| Solid Acid Catalysis | Polymeric Resin Supported Acid | Aldol Condensation | Reusable catalyst, reduced waste | google.com |

This table is interactive. Click on the headers to sort the data.

Reaction Mechanisms and Intramolecular Processes Involving 1 Penten 3 Ol, 3 Methyl 1 Phenyl , 1z

Mechanistic Investigations of Grignard Additions and Subsequent Protonation

The synthesis of tertiary alcohols is frequently accomplished via the addition of organometallic reagents, such as Grignard reagents, to ketones or esters. masterorganicchemistry.commasterorganicchemistry.com The formation of 1-Penten-3-ol (B1202030), 3-methyl-1-phenyl-, (1Z)- can be envisioned through the nucleophilic addition of a methylmagnesium halide (CH₃MgX) to the corresponding α,β-unsaturated ketone, (1Z)-1-phenyl-1-penten-3-one.

The mechanism of the Grignard reaction is initiated by the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.commasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile. masterorganicchemistry.com This addition to the carbonyl group proceeds via a 1,2-addition pathway, leading to the cleavage of the carbon-oxygen π-bond and the formation of a new carbon-carbon single bond. masterorganicchemistry.com The result of this initial step is a magnesium alkoxide intermediate. libretexts.org

A summary of the reactants for the synthesis is presented below.

| Reactant 1 | Reactant 2 | Product |

| (1Z)-1-Phenyl-1-penten-3-one | Methylmagnesium bromide | 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- |

| (Z)-4-Phenylbut-3-en-2-one | Ethylmagnesium bromide | 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- |

Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes

Catalytic hydrogenation of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond to yield 3-methyl-1-phenyl-3-pentanol. This reduction of an alkene to an alkane is a thermodynamically favorable process, but requires a catalyst to proceed at a practical rate. libretexts.org

The mechanism of heterogeneous catalysis, described by the Horiuti-Polanyi mechanism, involves several steps on the surface of a solid metal catalyst. wikipedia.org First, the alkene and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond dissociates, and the hydrogen atoms bind to the metal. wikipedia.org This is followed by the sequential transfer of two hydrogen atoms to the carbons of the former double bond. libretexts.orgwikipedia.org A key stereochemical feature of this mechanism is that both hydrogen atoms are delivered to the same face of the alkene, resulting in a syn-addition. libretexts.org

Role of Transition Metal Catalysts (e.g., Palladium, Osmium, Ruthenium)

The choice of transition metal catalyst is critical in determining the efficiency and selectivity of the hydrogenation reaction. mdpi.com Palladium, platinum, and nickel are common heterogeneous catalysts for this purpose. libretexts.orgwikipedia.org

Palladium (Pd): Palladium, often supported on carbon (Pd/C), is a widely used and effective catalyst for the hydrogenation of alkenes. wikipedia.org However, selectivity can be a concern. In the hydrogenation of related unsaturated alcohols, palladium catalysts have been shown to facilitate both the desired alkene reduction and potential overhydrogenation side reactions. rsc.orgresearchgate.net

Ruthenium (Ru): Ruthenium complexes are particularly prominent in homogeneous catalysis, especially for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of allylic alcohols. shu.edunih.gov These catalysts, featuring chiral ligands, can achieve high levels of enantioselectivity in the reduction of prochiral substrates. shu.edu

Osmium (Os): While osmium, particularly as osmium tetroxide, is famous for the dihydroxylation of alkenes, its application as a catalyst for hydrogenation is less common compared to other platinum-group metals like palladium, rhodium, and ruthenium.

Other Metals (Iridium, Rhodium): Cationic iridium complexes, such as Crabtree's catalyst, are highly effective for the hydrogenation of olefins, including sterically hindered and functionalized ones like allylic alcohols. researchgate.net However, a notable characteristic of these catalysts is their tendency to generate Brønsted acids under hydrogenation conditions, which can promote undesirable side reactions such as the dehydration of the allylic alcohol substrate. researchgate.netacs.org Rhodium catalysts are also extensively used, particularly in asymmetric hydrogenations with chiral phosphine (B1218219) ligands. wikipedia.org

The following table summarizes the roles of various transition metals in the hydrogenation of allylic alcohols.

| Catalyst Metal | Typical Form | Catalysis Type | Key Characteristics & Selectivity | Citations |

| Palladium | Pd/C | Heterogeneous | High activity, but can lead to overhydrogenation or isomerization. | wikipedia.orgrsc.orgresearchgate.net |

| Ruthenium | [Ru(ligand)Cl₂] | Homogeneous | Excellent for asymmetric transfer hydrogenation (ATH) with chiral ligands. | shu.edunih.gov |

| Iridium | [Ir(ligand)(COD)]⁺ | Homogeneous | High activity for hindered olefins; can generate acid, causing dehydration. | researchgate.netacs.org |

| Rhodium | [Rh(ligand)]⁺ | Homogeneous | Widely used in asymmetric hydrogenation for high enantioselectivity. | wikipedia.org |

| Nickel | Raney Ni | Heterogeneous | Cost-effective industrial catalyst, but often requires harsher conditions. | wikipedia.orgrsc.org |

Ligand Effects on Selectivity and Reaction Rates

In homogeneous catalytic hydrogenation, the ligands coordinated to the metal center play a pivotal role in controlling the reaction's outcome. shu.edu By modifying the steric and electronic environment of the metal, ligands influence both the rate of reaction and, crucially for asymmetric catalysis, the stereoselectivity. wikipedia.orgshu.edu

Chiral diphosphine ligands such as BINAP and DuPHOS are frequently employed in ruthenium- and rhodium-based catalysts to induce enantioselectivity. shu.edu The specific structure of the ligand can dramatically alter the catalytic performance. For instance, in the transfer hydrogenation of allylic alcohols using ruthenium catalysts, different chiral ligands led to a wide range of yields and enantiomeric excesses (ee). shu.edu The choice of ligand can even invert the stereochemical outcome of the reaction. shu.edu The ligand's structure dictates the preferred coordination geometry of the substrate to the chiral metal complex, thereby directing the hydrogen addition to one specific enantioface of the double bond. shu.edu

Electrophilic and Nucleophilic Additions to the (1Z)-Alkene

The reactivity of the (1Z)-alkene moiety in 1-Penten-3-ol, 3-methyl-1-phenyl- can be explored through addition reactions.

Electrophilic Addition: Alkenes are electron-rich due to the presence of the π-bond and readily undergo electrophilic addition reactions. byjus.com The general mechanism involves the initial attack of the π-electrons on an electrophile (E⁺), forming a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu⁻). libretexts.org

In the case of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-, the addition of an electrophile like H⁺ would preferentially occur at the C2 position. This leads to the formation of a carbocation at the C1 position, which is significantly stabilized by resonance with the adjacent phenyl group (a benzylic carbocation). This regioselectivity is predicted by Markovnikov's rule, which states that the hydrogen adds to the carbon that already has more hydrogens, or more broadly, that the reaction proceeds via the most stable carbocation intermediate. byjus.com The subsequent attack by a nucleophile on the benzylic carbocation would complete the addition.

Nucleophilic Addition: Direct nucleophilic addition to an unactivated alkene is an unfavorable process. Alkenes are nucleophilic themselves and tend to repel electron-rich species. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups (e.g., carbonyl, nitro, cyano) attached to the double bond to render it sufficiently electron-poor (electrophilic) to be attacked by a nucleophile. youtube.com The (1Z)-alkene in the title compound is not activated in this manner, as the phenyl and alkyl groups are not strong electron-withdrawing groups. Therefore, it is not expected to undergo nucleophilic addition under standard conditions.

Hydroboration Reactions and Regioselectivity

Hydroboration is a powerful method for the functionalization of alkenes. masterorganicchemistry.com The reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. masterorganicchemistry.com The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and base, yields an alcohol.

The hydroboration reaction exhibits distinct regioselectivity and stereoselectivity. Key characteristics include:

Regioselectivity: The addition is typically "anti-Markovnikov," meaning the boron atom attaches to the less sterically hindered carbon of the double bond, and the hydrogen atom attaches to the more substituted carbon. masterorganicchemistry.com For 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-, the C1 position is less sterically hindered than the C2 position. Therefore, the boron atom is expected to add to C1.

Stereoselectivity: The addition of the H and B atoms occurs on the same face of the double bond, a process known as syn-addition. masterorganicchemistry.com

Hydroxyl Group Directing Effect: The existing tertiary hydroxyl group in the molecule can act as a directing group. It can coordinate with the electrophilic borane reagent, delivering the borane to the double bond in an intramolecular fashion. This directing effect can strongly influence both the regio- and stereoselectivity of the addition, sometimes overriding purely steric considerations.

Halogenation and Hydrohalogenation Mechanisms

The reactions of (1Z)-3-methyl-1-phenyl-1-penten-3-ol with halogens and hydrogen halides are governed by the principles of electrophilic addition to alkenes, with the regioselectivity and stereoselectivity being influenced by the stability of the carbocation intermediates and the nature of the attacking nucleophile.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the double bond of (1Z)-3-methyl-1-phenyl-1-penten-3-ol is expected to proceed through a cyclic halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the π-bond of the alkene. The presence of the phenyl group significantly influences the stability of this intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, leading to an anti-addition product. libretexts.orgusgs.govmasterorganicchemistry.com

The regioselectivity of the nucleophilic attack on the halonium ion is directed by the relative stability of the resulting carbocation-like transition states. The carbon atom closer to the phenyl group (C1) is benzylic and thus can better stabilize a positive charge through resonance. Therefore, the nucleophilic attack of the halide ion is more likely to occur at the more substituted carbon (C2), which bears the hydroxyl and methyl groups, if steric hindrance does not play a dominant role.

Hydrohalogenation: The addition of hydrogen halides (HX) to (1Z)-3-methyl-1-phenyl-1-penten-3-ol follows Markovnikov's rule, which dictates that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (C2 in this case is disubstituted, while C1 is monosubstituted). This leads to the formation of the more stable carbocation at the benzylic position (C1). The subsequent attack of the halide ion (X⁻) on this carbocation will yield the corresponding haloalkane. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The reaction proceeds via protonation of the double bond to form a tertiary benzylic carbocation. This carbocation is highly stabilized by resonance with the phenyl ring. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers. youtube.com

It is important to note that under certain conditions, particularly with HBr in the presence of peroxides, a radical mechanism can occur, leading to anti-Markovnikov addition. capes.gov.br

Rearrangement Reactions and Isomerization Pathways

The structural features of (1Z)-3-methyl-1-phenyl-1-penten-3-ol make it susceptible to various rearrangement and isomerization reactions, which are often driven by the formation of more stable intermediates or products.

Meyer-Schuster and Rupe-Kambli Type Rearrangements (for related alkynols)

The Meyer-Schuster and Rupe-Kambli rearrangements are acid-catalyzed reactions characteristic of propargylic alcohols, which are alcohols containing a carbon-carbon triple bond adjacent to the hydroxyl-bearing carbon. libretexts.orgwikipedia.orgorganicreactions.orgsynarchive.comrsc.orgucl.ac.uk These rearrangements are not directly applicable to (1Z)-3-methyl-1-phenyl-1-penten-3-ol as it is an allylic alcohol, not a propargylic one.

The Meyer-Schuster rearrangement involves the 1,3-hydroxyl shift of a secondary or tertiary propargylic alcohol to form an α,β-unsaturated ketone or aldehyde. wikipedia.orgsynarchive.comrsc.org The mechanism proceeds through protonation of the hydroxyl group, followed by its elimination to form an allenylic carbocation. Subsequent attack by water and tautomerization yields the final product. wikipedia.org

The Rupe-Kambli rearrangement , on the other hand, is a competing reaction for tertiary propargylic alcohols that leads to the formation of an α,β-unsaturated ketone via an enyne intermediate.

It is crucial to distinguish the reactivity of allylic alcohols like (1Z)-3-methyl-1-phenyl-1-penten-3-ol from that of propargylic alcohols, as their respective rearrangement pathways are fundamentally different.

Mechanistic Studies of Z to E Isomerization

The Z-configuration of the double bond in (1Z)-3-methyl-1-phenyl-1-penten-3-ol is generally less thermodynamically stable than the corresponding E-isomer due to steric hindrance between the phenyl group and the substituents on the C3 carbon. Consequently, isomerization to the E-isomer can be induced under various conditions.

Photochemical Isomerization: One common method to achieve Z to E isomerization is through photochemical excitation. nih.govyoutube.com Upon absorption of light, the π-bond of the alkene is excited to a π* anti-bonding orbital, which weakens the double bond and allows for rotation around the carbon-carbon single bond. youtube.com This rotation leads to a mixture of Z and E isomers, often favoring the more stable E-isomer upon relaxation to the ground state. The efficiency of this process can be influenced by the presence of photosensitizers.

Catalytic Isomerization: Transition metal catalysts, particularly those based on cobalt, can efficiently catalyze the Z to E isomerization of styrenyl derivatives. organic-chemistry.orgbohrium.comnih.gov The proposed mechanism often involves the formation of a metal-hydride species that adds to the double bond, followed by rotation around the single bond in the resulting metal-alkyl intermediate and subsequent β-hydride elimination to release the isomerized alkene. organic-chemistry.orgbohrium.com The thermodynamic stability of the E-isomer drives the equilibrium towards its formation.

The isomerization can also be influenced by the reaction conditions, such as temperature and the presence of acids or bases, which can facilitate the formation of intermediates that allow for rotation around the C1-C2 bond.

Studies of Radical Reactions and Atmospheric Degradation Pathways

The presence of a double bond and a benzylic position makes (1Z)-3-methyl-1-phenyl-1-penten-3-ol susceptible to radical-mediated reactions and a contributor to atmospheric chemistry as a volatile organic compound (VOC).

Radical Reactions: Radical addition to the double bond can be initiated by radical initiators. The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate. In the case of (1Z)-3-methyl-1-phenyl-1-penten-3-ol, the addition of a radical to the C2 position would generate a more stable benzylic radical at the C1 position. rsc.orgucl.ac.uk This benzylic radical is stabilized by resonance with the phenyl ring. The subsequent reaction of this radical with another molecule or radical species would lead to the final product.

Intramolecular radical reactions, such as cyclization, are also possible depending on the reaction conditions and the nature of the radical initiator. For instance, a radical generated elsewhere in the molecule could potentially add to the double bond. comporgchem.com

Atmospheric Degradation Pathways: As a volatile organic compound, (1Z)-3-methyl-1-phenyl-1-penten-3-ol is subject to degradation in the atmosphere, primarily initiated by reaction with hydroxyl (OH) radicals. youtube.comnih.govoup.com The OH radical can either add to the double bond or abstract a hydrogen atom.

The addition of the OH radical to the double bond is expected to be a major pathway, with the addition likely occurring at the C1 position to form a more stable radical at the C2 position, or vice versa, depending on the electronic and steric effects of the substituents. nih.gov Hydrogen abstraction can occur from the hydroxyl group or from the allylic or benzylic C-H bonds.

The subsequent reactions of the resulting organic radicals with molecular oxygen (O₂) lead to the formation of peroxy radicals (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO) and other atmospheric species, leading to the formation of ozone, secondary organic aerosols, and other oxidation products. usgs.govmdpi.comcopernicus.orgresearchgate.netyoutube.com The presence of both a phenyl ring and a hydroxyl group can influence the reaction rates and the nature of the degradation products. usgs.gov

Below is a table summarizing the key reaction mechanisms discussed:

| Reaction Type | Key Intermediates | Driving Force / Key Factors |

| Halogenation | Cyclic halonium ion | Stability of the halonium ion, anti-addition pathway. |

| Hydrohalogenation | Tertiary benzylic carbocation | Stability of the carbocation (Markovnikov's rule). |

| Z to E Isomerization | Excited state (photochemical), metal-alkyl intermediate (catalytic) | Thermodynamic stability of the E-isomer. |

| Radical Addition | Benzylic radical | Stability of the radical intermediate. |

| Atmospheric Degradation | Organic radicals, peroxy radicals | Reactivity with OH radicals, subsequent reactions with O₂ and other atmospheric species. |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 1 Penten 3 Ol, 3 Methyl 1 Phenyl , 1z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of chemical shifts, signal multiplicities, and through-bond or through-space correlations provides a detailed picture of the molecular structure.

Detailed experimental ¹H NMR data for (1Z)-3-methyl-1-phenyl-1-penten-3-ol is not widely available in the public domain. However, based on the known structure, a theoretical analysis of the expected proton signals can be postulated. The spectrum would be characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons, the hydroxyl proton, and the aliphatic protons of the methyl and ethyl groups. The coupling constant between the two vinylic protons would be crucial in confirming the (Z)-configuration, which is expected to be in the range of 11-14 Hz.

Awaiting experimental data for the generation of a data table.

Similar to ¹H NMR, specific experimental ¹³C NMR data for (1Z)-3-methyl-1-phenyl-1-penten-3-ol is scarce in publicly accessible literature. A hypothetical ¹³C NMR spectrum would display signals for the two sp²-hybridized vinylic carbons, the six carbons of the phenyl ring (with four distinct signals due to symmetry), the quaternary carbinol carbon, and the carbons of the methyl and ethyl groups. The chemical shifts of the vinylic carbons would be indicative of their electronic environment and substitution pattern.

Awaiting experimental data for the generation of a data table.

To definitively assign the ¹H and ¹³C NMR spectra and to confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the vinylic protons and between the protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

Specific 2D-NMR data for (1Z)-3-methyl-1-phenyl-1-penten-3-ol is not available in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

While a specific IR spectrum for the (1Z) isomer is not readily found, the IR spectrum of the related compound, 3-methyl-1-phenylpent-1-yn-3-ol, shows characteristic absorptions that can be used for comparison. nist.gov The IR spectrum of (1Z)-3-methyl-1-phenyl-1-penten-3-ol is expected to exhibit the following key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol.

Strong absorptions around 3000-3100 cm⁻¹ due to C-H stretching of the aromatic and vinylic protons.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

A C=C stretching vibration for the cis-disubstituted alkene, expected around 1650-1670 cm⁻¹. The intensity of this band can vary.

C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.

A C-O stretching vibration for the tertiary alcohol, typically found in the 1100-1200 cm⁻¹ region.

Out-of-plane (OOP) bending vibrations for the cis-alkene C-H bonds, which would be a key indicator of the (Z)-geometry, typically appearing in the region of 675-730 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic/Vinylic) | 3000-3100 |

| C-H Stretch (Aliphatic) | <3000 |

| C=C Stretch (Alkene, Z-disubstituted) | 1650-1670 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Tertiary Alcohol) | 1100-1200 |

| C-H Bend (Alkene, Z-disubstituted OOP) | 675-730 |

This table is based on general spectroscopic principles and data for related compounds. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration of the alkene and the aromatic ring are often strong and sharp in the Raman spectrum, which can be advantageous for their identification. The symmetric stretching of non-polar bonds generally gives rise to more intense Raman signals.

Specific Raman spectroscopic data for (1Z)-3-methyl-1-phenyl-1-penten-3-ol was not found in the available literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of (1Z)-3-methyl-1-phenyl-1-penten-3-ol. The nominal molecular mass of this compound is 176 g/mol . acs.orgacs.org High-resolution mass spectrometry would provide a more precise mass measurement, allowing for the confirmation of its elemental composition, C12H16O. acs.orgacs.org

For (1Z)-3-methyl-1-phenyl-1-penten-3-ol, the molecular ion peak (M+) at m/z = 176 would be expected. Key fragmentation pathways would likely involve the loss of small neutral molecules and the formation of stable carbocations. A prominent fragmentation would be the cleavage alpha to the oxygen atom. The loss of an ethyl radical (•CH2CH3) would lead to a fragment ion at m/z = 147. Alternatively, cleavage of the methyl group would result in a fragment at m/z = 161. The presence of the phenyl group would likely lead to the formation of a tropylium (B1234903) ion (C7H7+) at m/z = 91, a common and stable fragment in phenyl-containing compounds. The loss of a water molecule (H2O) from the molecular ion, a common fragmentation for alcohols, would produce a peak at m/z = 158.

A proposed fragmentation of the related compound 3-penten-1-one, 1-phenyl- shows characteristic cleavages that can offer insights into the fragmentation of the target molecule. rsc.org The analysis of these fragmentation patterns provides a fingerprint for the compound, aiding in its identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for (1Z)-3-methyl-1-phenyl-1-penten-3-ol

| m/z | Proposed Fragment | Formula of Fragment |

| 176 | Molecular Ion [M]+ | [C12H16O]+ |

| 161 | [M - CH3]+ | [C11H13O]+ |

| 158 | [M - H2O]+ | [C12H14]+ |

| 147 | [M - C2H5]+ | [C10H11O]+ |

| 91 | Tropylium Ion | [C7H7]+ |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of (1Z)-3-methyl-1-phenyl-1-penten-3-ol and for separating it from its (1E)-isomer and other potential impurities.

Gas chromatography is a powerful technique for the analysis of volatile compounds like 3-methyl-1-phenyl-1-penten-3-ol. The choice of the stationary phase is critical for achieving good separation. A non-polar column, such as one coated with dimethylpolysiloxane, or a mid-polarity column, like those with a phenyl-substituted stationary phase, would be suitable.

The separation of the (1Z)- and (1E)-isomers would be a key application. Due to the differences in their boiling points and interactions with the stationary phase, these isomers should exhibit different retention times. The more planar (1E)-isomer may have a slightly different retention time compared to the (1Z)-isomer. Temperature programming, where the column temperature is gradually increased, would be employed to ensure the efficient elution of the compound and any less volatile impurities.

For related, simpler alcohols like 1-penten-3-ol (B1202030), various GC methods have been documented, often employing capillary columns and temperature ramp programs. capes.gov.br For the target compound, a flame ionization detector (FID) would provide excellent sensitivity. Coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of the components in a mixture.

Table 2: Hypothetical GC Parameters for the Analysis of (1Z)-3-methyl-1-phenyl-1-penten-3-ol

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID or Mass Spectrometer |

High-performance liquid chromatography is a versatile technique for the purification and analysis of (1Z)-3-methyl-1-phenyl-1-penten-3-ol, especially for separating it from non-volatile impurities. A study on the related compound 1-penten-3-one, 4-methyl-1-phenyl- demonstrated the utility of reverse-phase HPLC. capes.gov.br

For (1Z)-3-methyl-1-phenyl-1-penten-3-ol, a reverse-phase C18 column would be a suitable choice. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of the (1Z)- and (1E)-isomers can be challenging but may be achieved by optimizing the mobile phase composition and using a high-efficiency column.

For preparative applications, where the goal is to isolate the pure compound, a larger-scale HPLC system would be used. If the HPLC is coupled to a mass spectrometer (LC-MS), a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) would be used in the mobile phase instead of non-volatile buffers like phosphoric acid. capes.gov.br A UV detector would be effective for detection, as the phenyl group provides a strong chromophore.

Table 3: Illustrative HPLC Conditions for the Analysis of (1Z)-3-methyl-1-phenyl-1-penten-3-ol

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

While (1Z)-3-methyl-1-phenyl-1-penten-3-ol is a liquid at room temperature, its absolute configuration at the chiral center (C3) can be unequivocally determined by X-ray crystallography if it is first converted into a suitable crystalline derivative. This technique provides the three-dimensional structure of a molecule in the solid state. nih.gov

To facilitate crystallization and determine the absolute stereochemistry, the alcohol can be derivatized. One common approach is to react the alcohol with a chiral carboxylic acid to form a diastereomeric ester. The different spatial arrangements of the two diastereomers often lead to one being more readily crystallized. Another strategy is to introduce a heavy atom into the molecule, for example, by forming a derivative with a bromine- or iodine-containing reagent. The presence of the heavy atom enhances the anomalous scattering of X-rays, which is crucial for determining the absolute configuration. researchgate.net

Once a suitable single crystal of the derivative is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise arrangement of all atoms in space can be determined. capes.gov.br This allows for the unambiguous assignment of the R or S configuration at the chiral center. While no specific X-ray crystallographic data for derivatives of (1Z)-3-methyl-1-phenyl-1-penten-3-ol are publicly available, this method remains the gold standard for absolute configuration determination. nih.govresearchgate.net

Computational and Theoretical Studies of 1 Penten 3 Ol, 3 Methyl 1 Phenyl , 1z

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule. For 1-Penten-3-ol (B1202030), 3-methyl-1-phenyl-, (1Z)-, methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights.

Electronic Structure: The electronic structure dictates the molecule's reactivity, stability, and spectroscopic properties. Calculations would reveal the distribution of electron density, with higher density expected around the oxygen atom of the hydroxyl group and within the π-system of the phenyl ring and the double bond. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The HOMO is likely to be localized on the π-system of the phenyl ring and the double bond, while the LUMO would also be associated with the π-antibonding orbitals of these groups. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's electronic transitions and reactivity.

Energetics: Thermochemical data such as the heat of formation, standard enthalpy, and Gibbs free energy of formation can be calculated. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Table 1: Calculated Electronic Properties of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP |

Note: The values in this table are representative and would be obtained from specific computational studies.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is not rigid. Rotation around single bonds leads to various conformers, each with a different energy. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

A potential energy surface (PES) can be generated by systematically changing the dihedral angles of the rotatable bonds, such as the C-C bonds in the ethyl group and the C-O bond of the hydroxyl group. The PES would show multiple local minima, corresponding to stable conformers. The global minimum represents the most stable conformation of the molecule. The relative energies of these conformers are important for understanding the molecule's behavior in different environments.

Table 2: Relative Energies of Stable Conformers of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

Note: The values in this table are illustrative of what a conformational analysis would yield.

Reaction Pathway Simulations and Transition State Characterization

Reaction pathway simulations can elucidate the mechanisms of chemical reactions involving 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-. For instance, the dehydration of this tertiary allylic alcohol is a common reaction that can be studied computationally. libretexts.org

The simulation would involve identifying the reactants, products, and any intermediates and transition states. The transition state is a high-energy structure that connects the reactants and products. Characterizing the transition state, including its geometry and energy, is crucial for determining the reaction's activation energy and rate. acs.org For the dehydration reaction, the transition state would likely involve the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. libretexts.org This carbocation would be stabilized by resonance with the phenyl group and the double bond. youtube.com

Table 3: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Protonation of OH | 5.2 |

| C-O Bond Cleavage | 15.8 |

Note: This table presents hypothetical data for a multistep reaction.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum would show characteristic peaks for the O-H stretch, C=C stretch of the alkene and aromatic ring, and C-O stretch. Comparing the predicted spectrum with an experimental one can help in the structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei.

UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths can be predicted using methods like Time-Dependent DFT (TD-DFT). nih.govbohrium.com For 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-, transitions involving the π-electrons of the phenyl ring and the double bond are expected in the UV region.

Table 4: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| O-H Stretch (IR) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| ¹³C Chemical Shift (C-OH) | 75.2 ppm | 74.8 ppm |

Note: This table illustrates the correlation between predicted and experimental data.

Theoretical Insights into Stereoselectivity Mechanisms

As 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is a chiral molecule, understanding the stereoselectivity of its reactions is crucial. Theoretical calculations can provide insights into why one stereoisomer is formed preferentially over another. nih.gov

For reactions at the chiral center, computational models can be used to calculate the energies of the transition states leading to different stereoisomeric products. The stereochemical outcome is determined by the relative activation energies of these diastereomeric transition states. Factors influencing stereoselectivity, such as steric hindrance and electronic effects, can be analyzed in detail through these models. For example, in the addition of a nucleophile to a derivative of this alcohol, the approach of the nucleophile would be influenced by the bulky phenyl and ethyl groups, favoring attack from the less hindered face. fiveable.me

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can establish clear relationships between the structure of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- and its reactivity. fiveable.me

Electronic Effects: The electron-donating or withdrawing nature of substituents can be quantified using calculated parameters like atomic charges and electrostatic potentials. The phenyl group, for instance, can stabilize adjacent carbocations through resonance, which has a profound effect on the reactivity of the allylic alcohol. youtube.com

Steric Effects: The steric hindrance around the reactive sites can be visualized and quantified. The tertiary nature of the alcohol and the presence of the bulky phenyl group will influence its reactivity in substitution and elimination reactions. fiveable.me

By systematically modifying the structure of the molecule in silico (e.g., by changing substituents on the phenyl ring) and calculating the effect on reactivity descriptors (e.g., activation energies), a quantitative structure-reactivity relationship (QSRR) can be developed.

Synthesis and Reactivity of Derivatives and Analogues of 1 Penten 3 Ol, 3 Methyl 1 Phenyl , 1z

Modification of the Hydroxyl Group (e.g., etherification, esterification)

The tertiary hydroxyl group of (1Z)-3-methyl-1-phenyl-1-penten-3-ol is a key site for functionalization, allowing for the formation of ethers and esters. These reactions typically require specific catalysts to overcome the steric hindrance of the tertiary carbon center.

Etherification: The synthesis of allylic ethers from the corresponding alcohols is a fundamental transformation. For a tertiary alcohol like (1Z)-3-methyl-1-phenyl-1-penten-3-ol, direct etherification can be challenging. However, catalyzed methods are effective. For instance, gold(I) salts have been shown to be effective catalysts for the allylic etherification of unactivated alcohols under mild, air-stable conditions. rsc.org This method proceeds via activation of the olefin, followed by nucleophilic attack from an external alcohol, and offers high regio- and stereoselectivity. rsc.org Another approach involves palladium-catalyzed etherification, particularly with phenol (B47542) nucleophiles, often in the presence of a co-catalyst like titanium(IV) isopropoxide to facilitate the reaction. acs.org Cationic ruthenium–hydride complexes have also been used to catalyze the selective etherification between two different alcohols, which could be applied to form unsymmetrical ethers from the title compound. acs.org

Esterification: Esterification of tertiary alcohols can be achieved using various methods. A common approach is the reaction with an acid chloride or anhydride (B1165640) in the presence of a base. For sterically hindered tertiary alcohols, specific catalysts can improve yields and selectivity. A process using reusable solid catalysts, such as halides of indium or zinc, has been developed for the selective esterification of tertiary alcohols with acid anhydrides, achieving high conversion and selectivity with minimal dehydration byproducts. google.com The reaction of allylic alcohols with carboxylic acids can also be promoted under certain conditions to form the corresponding esters. google.com Furthermore, palladium-catalyzed methods that directly couple terminal olefins with carboxylic acids represent a modern approach to synthesizing (E)-allylic esters, which could be adapted for this class of compounds. nih.gov

A summary of potential modification reactions of the hydroxyl group is presented below.

| Reaction Type | Reagents & Conditions | Expected Product |

| Etherification | R-OH, Au(I) catalyst | (1Z)-3-methoxy-3-methyl-1-phenyl-1-pentene |

| Phenol, Pd catalyst, Ti(IV) isopropoxide | (1Z)-3-methyl-1-phenyl-3-phenoxy-1-pentene | |

| Esterification | Acetic anhydride, ZnCl₂ (solid catalyst) | (1Z)-3-methyl-1-phenyl-1-penten-3-yl acetate (B1210297) |

| Benzoic acid, DCC, DMAP | (1Z)-3-methyl-1-phenyl-1-penten-3-yl benzoate |

Derivatization of the Alkene Moiety

The carbon-carbon double bond in (1Z)-3-methyl-1-phenyl-1-penten-3-ol is susceptible to a variety of addition reactions, allowing for extensive derivatization of the molecule's backbone.

Epoxidation: The alkene can be converted to an epoxide, a versatile synthetic intermediate. libretexts.orglibretexts.org This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition, meaning the oxygen atom adds to one face of the double bond. libretexts.orgchemistrysteps.com For substituted alkenes, epoxidation is generally faster for more electron-rich, substituted double bonds. libretexts.org Chemoenzymatic methods, using an enzyme like lipase (B570770) to generate a peroxy acid in situ, also provide a green alternative for epoxidation. nih.govnih.gov The product of epoxidation would be (1'Z)-(1',2'-epoxy-1'-phenylpentan)-3-methyl-3-ol.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. masterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., H₂O₂, NaOH) would yield a diol. youtube.com For styrenyl systems, the boron atom preferentially adds to the β-carbon (the carbon further from the phenyl ring), resulting in the hydroxyl group being placed at this position after oxidation. acs.org The reaction is a syn-addition of the H and B atoms across the double bond. masterorganicchemistry.com This would produce 1-phenyl-3-methylpentane-1,3-diol.

Hydrogenation: Catalytic hydrogenation of the double bond (e.g., using H₂ over a palladium or platinum catalyst) would saturate the alkene, yielding the corresponding saturated alcohol, 3-methyl-1-phenylpentan-3-ol. cmu.edunsf.govresearchgate.net This reaction reduces the double bond without affecting the hydroxyl group or the aromatic ring under standard conditions.

Other Addition Reactions: The styrenyl nature of the alkene allows for other transformations. Radical addition reactions, for example, can be used to form new carbon-carbon bonds at the benzylic position. researchgate.netnih.gov Additionally, selenenylation reactions, involving the addition of a phenylselenyl group across the double bond, can introduce selenium into the molecule, opening pathways for further functionalization. researchgate.net

Substituent Effects on the Phenyl Ring

Modifying the phenyl ring with various substituents can significantly alter the electronic properties and reactivity of the entire molecule. The vinyl group of the styrenyl moiety influences the directing effect of these substitutions.

The vinyl group is considered an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. pearson.comstackexchange.com This is due to the ability of the vinyl group to stabilize the intermediate carbocation (arenium ion) through resonance. pearson.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield primarily ortho- and para-substituted products.

Conversely, the nature of a substituent on the phenyl ring affects the reactivity of the alkene double bond.

Electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho or para position increase the electron density of the double bond, making it more nucleophilic and thus more reactive toward electrophiles in addition reactions. cmu.edu In the hydroboration of substituted styrenes, electron-donating p-methoxy groups were found to decrease the amount of addition at the alpha-carbon (benzylic position) to just 7%, favoring addition at the beta-carbon. acs.org

Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) decrease the electron density of the double bond, making it less reactive toward electrophiles. cmu.edustpeters.co.in These groups increase the amount of boron addition to the alpha-carbon during hydroboration, with p-chloro and p-trifluoromethyl groups leading to 27% and 34% alpha-addition, respectively. acs.org

These electronic effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ), providing insight into the electronic demands of the transition state. cmu.eduacs.org

Synthesis and Properties of Geometrical Isomers (E-isomer)

The synthesis of the (1E)-isomer of 3-methyl-1-phenyl-1-penten-3-ol requires stereoselective methods to control the geometry of the double bond. Several synthetic strategies can be employed to achieve this. nih.gov

One common approach is the stereoselective reduction of the corresponding alkyne, 3-methyl-1-phenylpent-1-yn-3-ol. Reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the (E)-alkene. In contrast, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, would yield the (Z)-alkene.

Alternatively, olefination reactions provide a powerful means to construct specific isomers. acs.org The Wittig reaction, using an appropriate phosphorus ylide and benzaldehyde (B42025), can be tuned to favor the (E)-isomer, often by using unstabilized ylides under salt-free conditions. The Horner-Wadsworth-Emmons reaction, a variation using phosphonate (B1237965) carbanions, generally provides excellent selectivity for (E)-alkenes. acs.org

The physical and spectroscopic properties of the (E) and (Z) isomers are expected to differ due to their distinct three-dimensional structures.

NMR Spectroscopy: The coupling constant (³J) between the vinylic protons is a key diagnostic feature. For the (E)-isomer, the trans-vinylic protons would exhibit a larger coupling constant (typically 12-18 Hz) compared to the cis-protons of the (Z)-isomer (typically 6-12 Hz).

Chromatography: The isomers generally have different polarities and shapes, allowing for their separation by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The more linear (E)-isomer often has a different retention time than the less linear (Z)-isomer.